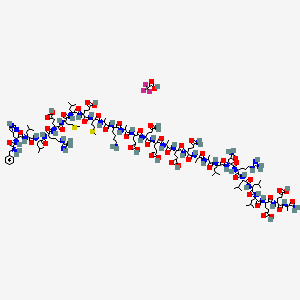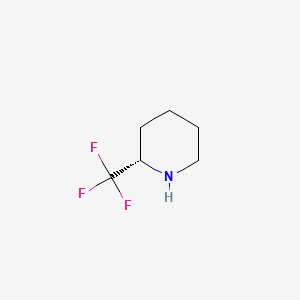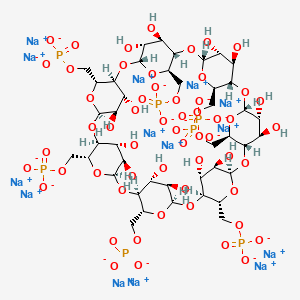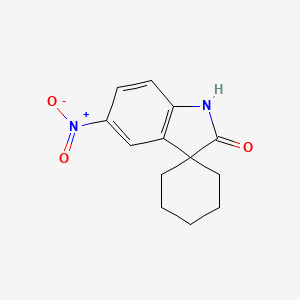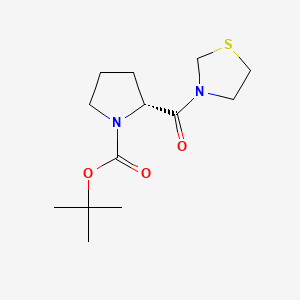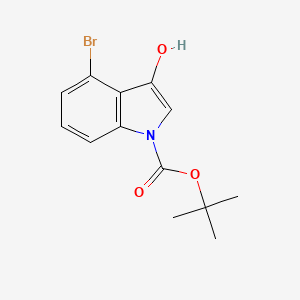
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as “tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate”, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives often starts from commercially available materials . The key step of the synthesis scheme is usually the introduction of a protected side chain at a specific position . This is often achieved through a specific type of olefination .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and varies depending on the specific compound. The structure often includes a heterocyclic system and various side chains .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including formylation, reduction, and olefination . The specific reactions depend on the structure of the compound and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary depending on the specific compound. For example, the boiling point, density, and refractive index can vary .Mechanism of Action
Target of Action
Tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic compound that has been identified as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .
Mode of Action
Indole derivatives, in general, are known to interact with various biological targets and induce a range of cellular responses .
Biochemical Pathways
Indole derivatives are significant in cell biology and play a crucial role in various biochemical pathways . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Advantages and Limitations for Lab Experiments
The advantages of using tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate in lab experiments include its high yield of synthesis, relatively simple synthesis method, and potential applications in various fields, including medicinal chemistry and pharmaceuticals. However, its limitations include the lack of understanding of its mechanism of action and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate. Firstly, further studies are needed to elucidate its mechanism of action and potential targets in the body. Secondly, more research is needed to determine its potential toxicity and safety profile. Finally, its potential applications in various fields, including medicinal chemistry and pharmaceuticals, should be further explored.
Synthesis Methods
The synthesis of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate involves the reaction of 4-bromo-3-nitroindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then reduced to this compound using a reducing agent such as sodium dithionite. This method provides a high yield of the compound and is relatively simple and cost-effective.
Scientific Research Applications
Tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. It also exhibits antifungal activity against various fungal strains, making it a potential candidate for the development of antifungal agents. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-bromo-3-hydroxyindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)11-8(14)5-4-6-9(11)15/h4-7,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJRLZPPZLTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)
![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)

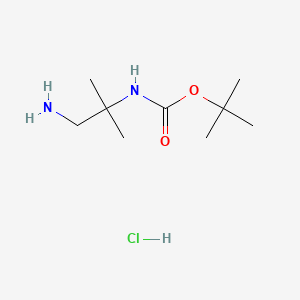

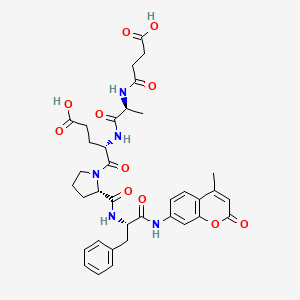
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)
